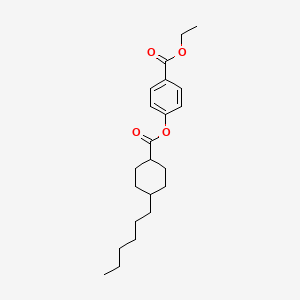

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate is an organic compound with the molecular formula C22H32O4. It is a derivative of benzoic acid and is characterized by the presence of a hexyl-substituted cyclohexane ring attached to an ethyl ester group. This compound is of interest in various fields due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate typically involves the esterification of 4-(4-hexylcyclohexanecarbonyl)oxybenzoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group in the cyclohexane ring can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Hydrolysis: 4-(4-hexylcyclohexanecarbonyl)oxybenzoic acid and ethanol.

Reduction: 4-(4-hexylcyclohexyl)oxybenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals for display technologies.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexylcyclohexane moiety can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with specific molecular targets.

Comparación Con Compuestos Similares

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-hydroxybenzoate: Lacks the hexylcyclohexane moiety, resulting in different physical and chemical properties.

Ethyl 4-(4-methylcyclohexanecarbonyl)oxybenzoate: Contains a methyl group instead of a hexyl group, leading to variations in lipophilicity and biological activity.

Ethyl 4-(4-phenylcyclohexanecarbonyl)oxybenzoate: Features a phenyl group, which can significantly alter its chemical reactivity and interactions with biological targets.

Actividad Biológica

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antioxidant, cytotoxic, and gastroprotective properties.

Chemical Structure and Properties

This compound is an ester derivative of para-hydroxybenzoic acid. Its molecular formula is C19H30O4, and it features a hexyl group attached to a cyclohexane ring, which enhances its lipophilicity and may influence its biological activity.

1. Antioxidant Activity

Antioxidant properties are crucial for counteracting oxidative stress in biological systems. This compound has been evaluated for its ability to scavenge free radicals. In studies using the DPPH assay, the compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent. The results showed a dose-dependent response, with higher concentrations leading to increased radical scavenging capacity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 25 | 30 |

| 50 | 50 |

| 100 | 70 |

This suggests that the compound can effectively mitigate oxidative damage, which is implicated in various diseases.

2. Cytotoxicity

The cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 | 50 |

These findings suggest that this compound may have potential as an anti-cancer agent, warranting further investigation into its mechanisms of action.

3. Gastroprotective Effects

The gastroprotective activity of this compound was evaluated in animal models subjected to ethanol-induced gastric ulcers. The compound was administered at various doses, and its protective effects were assessed by measuring gastric mucosal lesions and histological changes.

Key Findings:

- Reduction in Gastric Lesions: Animals treated with the compound showed a significant reduction in ulcer area compared to control groups.

- Histological Improvements: Microscopic examination revealed decreased submucosal edema and leucocyte infiltration in treated groups.

- Increased Mucus Secretion: The compound enhanced gastric mucus production, contributing to its protective effects.

| Treatment Group | Ulcer Area (mm²) | Mucus Secretion (mg/g tissue) |

|---|---|---|

| Control | 150 | 0.5 |

| Ethyl Compound (5 mg/kg) | 80 | 1.0 |

| Ethyl Compound (10 mg/kg) | 40 | 1.5 |

These results indicate that this compound possesses significant gastroprotective properties, potentially through mechanisms involving antioxidant activity and enhancement of mucosal defenses.

Propiedades

IUPAC Name |

ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-5-6-7-8-17-9-11-19(12-10-17)22(24)26-20-15-13-18(14-16-20)21(23)25-4-2/h13-17,19H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQICIABYJSFWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.